molecular formula C8H18O3Si B180784 2-(Tert-butyldimethylsilyloxy)acetic acid CAS No. 105459-05-0

2-(Tert-butyldimethylsilyloxy)acetic acid

Cat. No. B180784
M. Wt: 190.31 g/mol
InChI Key: XHIMBQWQWUOCEY-UHFFFAOYSA-N
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Description

2-(Tert-butyldimethylsilyloxy)acetic acid is a silylated derivative that is often used in the protection of hydroxyl groups during chemical synthesis. The tert-butyldimethylsilyl (TBDMS) group is a common silyl ether protecting group that can be added to sensitive molecules to prevent unwanted reactions at the hydroxyl site during subsequent synthetic steps.

Synthesis Analysis

The synthesis of silylated derivatives, such as those related to 2-(Tert-butyldimethylsilyloxy)acetic acid, involves the use of silylation reagents. One study describes the quantitative silylation of proteic amino acids using dimethyl-tert.-butylsilyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane in dimethylformamide, which is heated at 75 degrees C for 30 minutes . This process is crucial for the preparation of derivatives that can be analyzed by gas chromatography-mass spectrometry.

Molecular Structure Analysis

The molecular structure of silylated derivatives is confirmed through techniques such as gas chromatography-mass spectrometry (GC-MS). The study provides spectral data that were used to confirm the structures of the amino acid derivatives after silylation . The tert-butyldimethylsilyl group is known for its steric bulk and its ability to protect the molecule during various reactions.

Chemical Reactions Analysis

The chemical behavior of the TBDMS group in reactions is highlighted by a study on the hydrolytic removal of the 2′-tert-butyldimethylsilyl group from oligoribonucleotide intermediates . The study found that the cleavage of the 2′-silyl ether linkage can be achieved under mild acidic conditions, with the rate of reaction varying with the concentration of the acid used. This demonstrates the controlled deprotection that can be achieved with the TBDMS group.

Physical and Chemical Properties Analysis

The physical and chemical properties of silylated derivatives are influenced by the tert-butyldimethylsilyl group. The stability of these derivatives is an important factor, as reported in a study that investigated the stability of tert-butyldimethylsilyl derivatives of various phosphonic acids . The study also provided retention data for gas chromatographic analysis, which is essential for the quantitative analysis of these compounds.

Scientific Research Applications

Capillary Gas-Chromatographic Profiling

2-(Tert-butyldimethylsilyloxy)acetic acid derivatives are used in capillary gas-chromatographic profiling for the quantitative determination of certain organic compounds in urine. This method aids in diagnosing and monitoring patients with functional tumors characterized by increased urinary excretion of metabolites originating from tyrosine and tryptophan metabolism, like neuroblastoma and melanoma (Muskiet et al., 1981).

Desilylation in Oligoribonucleotide Synthesis

The compound plays a role in the mild acid-catalyzed desilylation of the 2′-O-tert-butyldimethylsilyl group from chemically synthesized oligoribonucleotide intermediates. This process is crucial in nucleic acid chemistry and the synthesis of RNA fragments (Kawahara, Wada, & Sekine, 1996).

Stereoselective Reductions in Nucleoside Chemistry

2-(Tert-butyldimethylsilyloxy)acetic acid derivatives are involved in stereoselective reductions of ketonucleoside derivatives, crucial for the synthesis of various nucleoside structures. This process is important in the development of nucleoside analogs and potential therapeutic agents (Robins et al., 1997).

Protective Groups in Organic Synthesis

This compound's derivatives serve as protective groups in organic synthesis, facilitating the selective removal of other functional groups without affecting the tert-butyldimethylsilyl group. This property is vital in complex organic synthesis and pharmaceutical development (Daragics & Fügedi, 2010).

Bioanalytical Applications

In bioanalytical chemistry, derivatives of 2-(Tert-butyldimethylsilyloxy)acetic acid are used in the analysis and quantification of biomarkers like glycol ether metabolites in urine. This is crucial for monitoring exposure to certain industrial chemicals (B'hymer, Butler, & Cheever, 2005).

Electrochemical Studies

The compound is also involved in the electrochemical study of antioxidants. It aids in understanding the oxidation mechanisms and developing analytical methods for antioxidants, which are significant in food and pharmaceutical industries (Michalkiewicz, Mechanik, & Malyszko, 2004).

properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3Si/c1-8(2,3)12(4,5)11-6-7(9)10/h6H2,1-5H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIMBQWQWUOCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469352
Record name (t-butyldimethylsilyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butyldimethylsilyloxy)acetic acid

CAS RN

105459-05-0
Record name (t-butyldimethylsilyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Serra, EG Peviani, E Bernardi… - The Journal of Organic …, 2017 - ACS Publications
7,5-Fused azabicycloalkane scaffolds, carrying a quaternary stereocenter at C3 position of the lactam ring, can act as effective reverse-turn mimics and have proven to be useful …
Number of citations: 14 pubs.acs.org
R Sanichar - 2018 - era.library.ualberta.ca
A new platform for the semi-synthetic preparation of a known nanomolar inhibitor of the Plasmodium falciparum lysyl-tRNA synthetase, cladosporin, from Cladosporium cladosporioides …
Number of citations: 2 era.library.ualberta.ca

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